

3-Hydroxymandelic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxymandelic acid*

Cat. No.: *B015156*

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxymandelic Acid**: Chemical Properties and Structure

Introduction

3-Hydroxymandelic acid, also known as m-hydroxymandelate or MHMA, is an aromatic alpha-hydroxy acid. It is structurally a derivative of mandelic acid with a hydroxyl group at the meta-position (position 3) of the phenyl ring. This compound is of significant interest to researchers, scientists, and drug development professionals due to its role as a human metabolite and its potential applications in organic synthesis. It is a white crystalline solid soluble in water and polar organic solvents.^[1] **3-Hydroxymandelic acid** is a key biomarker in monitoring the metabolism of certain aromatic compounds and has relevance in assessing exposure to industrial chemicals.^[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Hydroxymandelic acid** are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Property	Value	Reference(s)
IUPAC Name	2-hydroxy-2-(3-hydroxyphenyl)acetic acid	[1] [3] [4]
Molecular Formula	C ₈ H ₈ O ₄	[1] [3] [5] [6]
Molecular Weight	168.15 g/mol	[3] [5] [7] [8]
Melting Point	128-132 °C	
Water Solubility	31 mg/mL	[1] [7]
pKa (Strongest Acidic)	3.3	[1] [4]
XlogP	-0.1	[3] [7] [8]
Appearance	Off-White Powder / Solid	[7] [9]
CAS Number	17119-15-2	[5] [6] [9]

Chemical Structure and Stereoisomerism

3-Hydroxymandelic acid possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group, and a 3-hydroxyphenyl group. This chirality results in the existence of two enantiomers (stereoisomers that are non-superimposable mirror images of each other):

- (S)-(+)-**3-Hydroxymandelic acid**[\[8\]](#)
- (R)-(-)-**3-Hydroxymandelic acid**[\[10\]](#)

The specific rotation of plane-polarized light in opposite directions defines the (+) and (-) enantiomers, while the (S) and (R) designations are based on the Cahn-Ingold-Prelog priority rules for the arrangement of substituents around the chiral center.

Caption: 2D structure of **3-Hydroxymandelic acid** with the chiral center indicated by C*.

Experimental Protocols

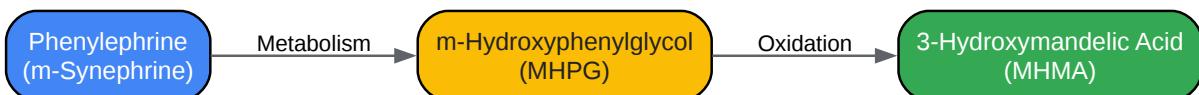
Synthesis

The synthesis of **3-Hydroxymandelic acid** can be achieved through several methods. A common laboratory-scale approach involves the hydroxylation of mandelic acid.[\[10\]](#)

Example Protocol: Hydroxylation of Mandelic Acid[\[10\]](#)

- Reactant Preparation: Dissolve mandelic acid in a suitable solvent.
- Hydroxylation: Introduce a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst like iron(III) chloride.
- Reaction Conditions: Maintain the reaction at a controlled temperature and pH to favor the formation of the desired isomer.
- Purification: The resulting mixture, containing different isomers of hydroxymandelic acid, is then purified. Chiral separation techniques, such as ligand-exchange capillary electrochromatography, can be employed to isolate the specific enantiomers of **3-Hydroxymandelic acid**.[\[9\]](#)[\[10\]](#)

Analysis


The identification and quantification of **3-Hydroxymandelic acid** in biological samples are often performed using chromatographic techniques coupled with mass spectrometry.

Example Protocol: LC-MS/MS Analysis

- Sample Preparation: Urine or plasma samples are pre-treated, which may involve protein precipitation, extraction, and concentration steps.
- Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. A chiral column (e.g., Chiralpak® IA) can be used to separate the enantiomers.
- Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of **3-Hydroxymandelic acid** and its characteristic fragment ions, allowing for sensitive and selective quantification.

Biological Significance and Metabolic Pathways

3-Hydroxymandelic acid is an endogenous human metabolite.^[11] It is primarily known as a metabolite of the α -receptor agonist phenylephrine.^{[10][11]} The metabolism of phenylephrine to **3-Hydroxymandelic acid** involves enzymatic reactions in the human body. It is also formed from the metabolism of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyl transferase.^[1] The presence and concentration of **3-Hydroxymandelic acid** in urine can be indicative of the metabolic activity related to these parent compounds.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Phenylephrine to **3-Hydroxymandelic Acid**.

Conclusion

3-Hydroxymandelic acid is a multifaceted molecule with well-defined chemical and physical properties. Its chiral nature and role as a human metabolite make it a compound of interest in various scientific disciplines, including synthetic chemistry, pharmacology, and clinical diagnostics. The detailed understanding of its structure, properties, and biological pathways is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxymandelic acid (HMDB0000750) [hmdb.ca]
- 2. 3-Hydroxymandelic Acid [myskinrecipes.com]
- 3. plantaedb.com [plantaedb.com]

- 4. Showing Compound 3-Hydroxymandelic acid (FDB022222) - FooDB [foodb.ca]
- 5. scbt.com [scbt.com]
- 6. 3-Hydroxymandelic acid [aobchem.com]
- 7. 3-Hydroxymandelic acid | C8H8O4 | CID 86957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxymandelic acid, (+)- | C8H8O4 | CID 13358353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-HYDROXYMANDELIC ACID | 17119-15-2 [chemicalbook.com]
- 10. 3-Hydroxymandelic acid, (-)- | 17513-99-4 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [3-Hydroxymandelic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015156#3-hydroxymandelic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com